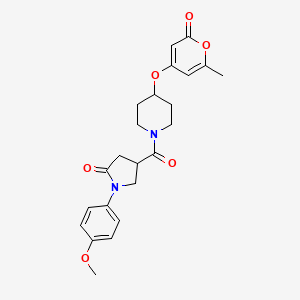

1-(4-methoxyphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-15-11-20(13-22(27)30-15)31-19-7-9-24(10-8-19)23(28)16-12-21(26)25(14-16)17-3-5-18(29-2)6-4-17/h3-6,11,13,16,19H,7-10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCJDLQJXCUPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methoxyphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines multiple functional groups and heterocyclic rings, contributing to its biological activity. The key components include:

- Pyrrolidinone ring : Known for various biological activities.

- Piperidine moiety : Often associated with neuroactive properties.

- Methoxyphenyl group : Imparts lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Studies have shown that derivatives of similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also possess anti-inflammatory effects.

- Antiviral Activity : Compounds with similar piperidine structures have demonstrated efficacy against various viruses, including influenza. This suggests potential antiviral properties for the target compound.

- Antimicrobial Effects : Related compounds have been tested against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and immune response.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in viral replication and inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar piperidine derivatives in a murine model. The results indicated a significant reduction in TNF-alpha and IL-6 levels post-treatment, suggesting that the compound may effectively modulate inflammatory responses ().

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that compounds related to the target structure inhibited influenza virus replication by interfering with viral entry into host cells. This highlights the potential for developing antiviral therapies based on this compound's structure ( ).

Case Study 3: Antimicrobial Testing

Testing against various bacterial strains revealed that derivatives exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics in efficacy ( ).

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Methoxy Group | Enhances lipophilicity |

| Piperidine Ring | Associated with diverse pharmacological effects |

| Pyrrolidine Ring | Contributes to biological activity |

| Carbonyl Group | Involved in nucleophilic substitutions |

Biological Activities

Research indicates that compounds structurally similar to 1-(4-methoxyphenyl)-4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one exhibit various biological activities:

Antiviral Properties

Studies have shown that derivatives of piperidine possess antiviral properties, particularly against influenza viruses. The presence of the methoxy and pyran groups may enhance these effects, indicating potential for further investigation in antiviral drug development.

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory and analgesic properties. In vitro studies suggest that modifications in its structure could optimize its efficacy in managing inflammation-related conditions.

Antimicrobial Activity

Preliminary studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Reaction Conditions

Careful control of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial to optimize yield and purity.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antiviral Activity Study : A recent investigation demonstrated that modifications to the piperidine ring significantly enhanced antiviral activity against influenza viruses, suggesting avenues for drug optimization.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related compounds, revealing mechanisms of action that could be leveraged for therapeutic development.

- Antimicrobial Efficacy : Research evaluating antimicrobial properties found that structural variations influenced activity levels against common bacterial strains, indicating potential for developing new antibiotics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Pyrrolidin-2-one vs.

- Substituent Impact :

- Electron-withdrawing groups (e.g., bromophenyl in ) improve antioxidant activity (79.05% at 12 ppm), while electron-donating groups (e.g., methoxyphenyl in the target compound) may optimize bioavailability .

- Bulky substituents (e.g., benzimidazole in ) reduce solubility but increase target specificity .

Key Findings :

- Antioxidant Activity : Bromophenyl-substituted pyridin-2-ones () outperform methoxy-substituted analogues (17.55% activity), suggesting halogenation enhances radical scavenging . The target compound’s pyran-oxy group may offer intermediate efficacy.

- Antibacterial Activity: Pyridin-2-one derivatives () show moderate inhibition against S. aureus and E. coli, but the target compound’s piperidine-pyrrolidinone scaffold could improve Gram-positive targeting due to enhanced membrane penetration .

- Binding Affinity : Molecular docking predicts the target compound’s pyran-oxy and piperidine groups form stable hydrogen bonds with bacterial enzymes (e.g., DNA gyrase), comparable to benzimidazole derivatives .

Table 3: Physicochemical Comparison

Notable Trends:

- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and aqueous solubility better than highly lipophilic benzimidazole derivatives (LogP 4.2) .

- Synthetic Accessibility : Pyridin-2-one derivatives () achieve higher yields (60–70%) via cyclization reactions, whereas the target compound’s multi-step synthesis (e.g., piperidine coupling) reduces efficiency .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Key Steps : Cyclization reactions using aldehydes (e.g., 4-methoxy benzaldehyde) with ammonium acetate as a catalyst, as demonstrated in pyridin-2(1H)-one derivative synthesis .

- Reaction Conditions : Optimize solvent choice (e.g., dichloromethane for inert conditions) and base (e.g., NaOH) to enhance regioselectivity .

- Purification : Column chromatography followed by recrystallization to achieve ≥99% purity, as validated by NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- FTIR : Identify carbonyl stretches (e.g., 2-oxo-pyrrolidinone at ~1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

- NMR : Use H-NMR to resolve substituents on the pyrrolidinone and piperidine rings (e.g., 4-methoxyphenyl protons at δ 6.8–7.3 ppm). C-NMR confirms carbonyl carbons (e.g., 2-oxo-pyrrolidinone at ~175 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assay (e.g., 12–100 ppm concentrations) to compare % inhibition against ascorbic acid controls .

- Antibacterial Screening : Broth microdilution against Staphylococcus aureus and Escherichia coli to determine MIC values .

- Data Interpretation : Correlate substituent effects (e.g., bromophenyl groups increase antioxidant activity by ~60–79%) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Methodological Answer:

- Substituent Analysis : Compare bromophenyl vs. methoxyphenyl groups; bromine enhances radical scavenging (79.05% vs. 17.55% inhibition) due to electron-withdrawing effects .

- Piperidine Linker : Evaluate the impact of the 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine moiety on solubility and target binding using logP calculations .

Q. What challenges arise in ADMET profiling, and how can they be addressed?

Methodological Answer:

- Metabolic Stability : Use liver microsome assays to identify oxidation hotspots (e.g., methoxy groups).

- Toxicity Prediction : Molecular docking against CYP450 isoforms to assess inhibition risks .

- Permeability : Caco-2 cell models to predict intestinal absorption, guided by logD values .

Q. How can contradictory biological activity data (e.g., high antioxidant but low antibacterial activity) be resolved?

Methodological Answer:

- Mechanistic Studies : Perform molecular docking (e.g., using Py-Rx) to compare binding affinities for antioxidant targets (e.g., NADPH oxidase) vs. bacterial enzymes (e.g., DNA gyrase).

- Example : A compound with −8.2 kcal/mol binding affinity for NADPH oxidase may show poor binding (−5.1 kcal/mol) to gyrase, explaining activity discrepancies .

Q. What computational methods elucidate ligand-protein interactions for this compound?

Methodological Answer:

- Docking Workflow :

- Prepare ligand and protein (e.g., PDB: 1JFF for NADPH oxidase) using AutoDock Tools.

- Perform flexible docking with BIOVIA Discovery Studio to account for side-chain mobility.

- Validate poses using MD simulations (e.g., GROMACS) to assess stability over 100 ns .

- Output : Binding mode analysis (e.g., hydrogen bonds with Ser123, hydrophobic interactions with Phe89) .

Q. How does the compound’s stability vary under experimental storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.